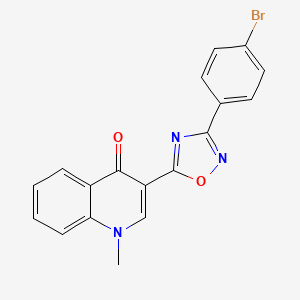

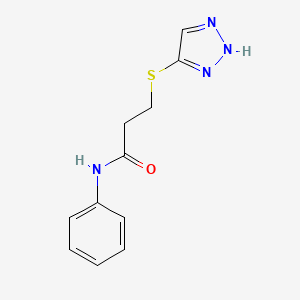

![molecular formula C18H23NO3S B2752025 1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one CAS No. 1796969-81-7](/img/structure/B2752025.png)

1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a bicyclic lactam that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.2.1]octan-8-yl)pent-4-en-1-one.

Wissenschaftliche Forschungsanwendungen

Rh(I)-Catalyzed Pauson–Khand Reaction

The Rh(I)-catalyzed Pauson–Khand reaction (PKR) of 1-phenylsulfonyl-1,2-octadien-7-ynes and their aza derivatives has been studied for the production of corresponding 9-phenylsulfonylbicyclo[4.3.0]nona-1,6-dien-8-ones. This research highlights the utility of the compound in synthesizing complex bicyclic structures, showcasing its value in organic synthesis and chemical research. Notably, the reaction pattern aligns with previous studies on 3-phenylsulfonyl-1,2-octadien-7-yne derivatives, underscoring consistent ring-closing behaviors that are crucial for the development of novel synthetic methodologies (Inagaki, Kawamura, & Mukai, 2007).

Atom-Transfer Radical Cyclizations

Another study focuses on the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations to afford substituted 3-azabicyclo-[3.3.0]octanes. This demonstrates the compound's role in facilitating the formation of complex azabicyclo structures through iodine atom-transfer annulation followed by an ionic cyclization. Such reactions are vital for creating new molecules with potential applications in medicinal chemistry and material science (Flynn, Zabrowski, & Nosal, 1992).

Therapeutic Compounds Development

Research on sulfonamide derivatives incorporating azabicyclo[3.2.1]octane and phenyl-propyl scaffolds for the development of novel antiviral agents showcases the compound's potential in therapeutic applications. Specifically, these compounds are investigated as antagonists of the C-C chemokine receptor 5 (CCR5), which is involved in the entry of HIV-1 to cells. This highlights the chemical's relevance in the creation of new treatments for HIV, emphasizing its versatility beyond basic chemical research into the realm of drug development (Supuran, 2011).

Synthesis of Active Metabolites

The stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors demonstrates the compound's utility in medicinal chemistry. The detailed synthesis route and stereochemical determination of these metabolites underline the importance of such chemical frameworks in the development of cancer therapeutics. It exemplifies the intricate chemistry involved in the creation of metabolites with significant biological activity, contributing to the advancement of cancer treatment strategies (Chen et al., 2010).

Eigenschaften

IUPAC Name |

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]pent-4-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-2-3-9-18(20)19-14-10-11-15(19)13-17(12-14)23(21,22)16-7-5-4-6-8-16/h2,4-8,14-15,17H,1,3,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQNECVPTCTLAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1C2CCC1CC(C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

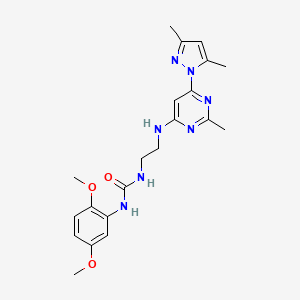

![Potassium [3-(trifluoromethyl)benzyl]trifluoroborate](/img/structure/B2751949.png)

![2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2751954.png)

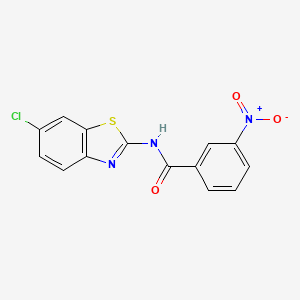

![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2751955.png)

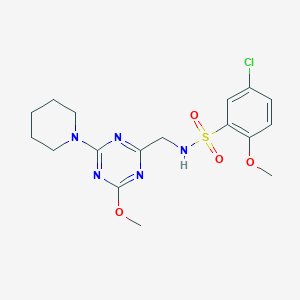

![8-(5-Bromo-2-methoxyphenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2751957.png)

![1-((1R,5S)-8-((2-bromophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2751964.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2751965.png)